Cas no 1261816-27-6 (2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine)

2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine
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- インチ: 1S/C19H10F7N/c20-15-9-10-16(11-5-1-3-7-13(11)18(21,22)23)27-17(15)12-6-2-4-8-14(12)19(24,25)26/h1-10H
- InChIKey: JBYYRTTULACPEL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C2C=CC=CC=2C(F)(F)F)N=C1C1C=CC=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 489
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 6
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027625-1g |
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine |
1261816-27-6 | 97% | 1g |
$1,596.00 | 2022-04-03 | |
Alichem | A023027625-250mg |
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine |
1261816-27-6 | 97% | 250mg |
$693.60 | 2022-04-03 | |
Alichem | A023027625-500mg |
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine |
1261816-27-6 | 97% | 500mg |
$1,048.60 | 2022-04-03 |
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridineに関する追加情報
Recent Advances in the Study of 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine (CAS: 1261816-27-6)
The compound 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine (CAS: 1261816-27-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine, which can be efficiently prepared through multi-step organic reactions involving palladium-catalyzed cross-coupling and fluorination techniques. The presence of trifluoromethyl groups and a fluorine atom in its structure enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects against several kinase targets, including EGFR and VEGFR2, which are implicated in various cancers. Molecular docking simulations suggest that the trifluoromethylphenyl groups play a crucial role in binding to the hydrophobic pockets of these kinases, while the fluorine atom contributes to optimal binding affinity.
Further investigations into the pharmacokinetic properties of 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine have revealed favorable absorption and distribution profiles in rodent models. Notably, the compound shows minimal off-target effects and a relatively long half-life, which could translate to less frequent dosing in clinical settings. However, further optimization is required to improve its solubility and reduce potential toxicity.
Recent patent filings indicate growing commercial interest in this compound, with several pharmaceutical companies exploring its use in combination therapies for resistant cancers. Additionally, researchers are investigating its potential as a fluorescent probe for bioimaging applications, leveraging its unique photophysical properties.
In conclusion, 2,6-Bis(2-(trifluoromethyl)phenyl)-3-fluoropyridine represents a promising chemical entity with multiple potential applications in drug discovery and chemical biology. Ongoing research efforts are expected to further elucidate its mechanism of action and expand its therapeutic utility. Future studies should focus on structure-activity relationship optimization and comprehensive preclinical evaluation to advance this compound toward clinical development.
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